1-Methyl-4-(thiophen-2-yl)piperazine 1-Methyl-4-(thiophen-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 151657-62-4
VCID: VC21107186
InChI: InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3
SMILES: CN1CCN(CC1)C2=CC=CS2
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol

1-Methyl-4-(thiophen-2-yl)piperazine

CAS No.: 151657-62-4

Cat. No.: VC21107186

Molecular Formula: C9H14N2S

Molecular Weight: 182.29 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(thiophen-2-yl)piperazine - 151657-62-4

Specification

CAS No. 151657-62-4
Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
IUPAC Name 1-methyl-4-thiophen-2-ylpiperazine
Standard InChI InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3
Standard InChI Key ROIXMHDRIFPQPI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=CS2
Canonical SMILES CN1CCN(CC1)C2=CC=CS2

Introduction

Chemical Structure and Properties

Molecular Information

1-Methyl-4-(thiophen-2-yl)piperazine has the molecular formula C9H14N2S with a molecular weight of 182.29 g/mol. The compound is identified by CAS number 151657-62-4 and features a six-membered piperazine ring with a methyl substituent at one nitrogen position and a thiophen-2-yl group attached at the other nitrogen position.

Structural Characteristics

This compound contains two key structural components: a piperazine heterocycle and a thiophene ring. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this particular compound, position 1 is methylated while position 4 is bonded directly to the thiophene unit. The thiophene portion is a five-membered aromatic heterocycle containing one sulfur atom, connected at its 2-position to the piperazine structure.

Comparative Analysis with Related Compounds

The structural characteristics of 1-Methyl-4-(thiophen-2-yl)piperazine can be better understood through comparison with related compounds, as shown in the following table:

Property1-Methyl-4-(thiophen-2-yl)piperazine(2S)-2-[(Thiophen-2-yl)methyl]piperazine1-Methyl-3-thiophen-2-ylpiperazine
Molecular FormulaC9H14N2SC9H14N2SC9H14N2S
Molecular Weight182.29 g/mol182.29 g/mol182.29 g/mol
CAS Number151657-62-4612502-37-185803-52-7
StructureThiophene at N4 positionThiophene-methyl at C2 positionThiophene at N3 position
IUPAC Name1-Methyl-4-(thiophen-2-yl)piperazine(2S)-2-(thiophen-2-ylmethyl)piperazine1-Methyl-3-thiophen-2-ylpiperazine

These structural variations, while subtle, can lead to significant differences in chemical reactivity and biological activity.

Synthesis and Preparation

General Reaction Conditions

Based on the synthesis of similar piperazine derivatives, the reaction conditions might include:

  • Use of a solvent such as ethanol or methanol

  • Heating under reflux conditions

  • Addition of a reducing agent such as sodium borohydride for the reduction step

  • Purification through column chromatography

Chemical Reactivity

Anticipated Reaction Patterns

Based on the reactivity patterns of similar piperazine derivatives, 1-Methyl-4-(thiophen-2-yl)piperazine can be expected to undergo several types of reactions:

  • Oxidation reactions: The thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones

  • Reduction reactions: Various reducing agents could modify specific functional groups

  • Substitution reactions: Nucleophilic substitution reactions may occur, particularly at the thiophene ring

  • N-alkylation: The tertiary amine nitrogen could potentially participate in further derivatization reactions

Structure-Reactivity Relationships

The reactivity of 1-Methyl-4-(thiophen-2-yl)piperazine is influenced by both the piperazine and thiophene moieties:

Research Applications

Medicinal Chemistry Applications

1-Methyl-4-(thiophen-2-yl)piperazine serves as an important scaffold in medicinal chemistry for several reasons:

  • It can function as a pharmacophore for developing new therapeutic agents targeting specific receptors or enzymes

  • The compound can be modified to create libraries of derivatives with potentially enhanced biological activities

  • It may serve as an intermediate in the synthesis of more complex bioactive compounds with improved pharmacological profiles

Studies on related compounds have shown that derivatives of piperazine compounds containing heterocyclic substituents like thiophene can modulate biological pathways effectively, making them valuable starting points for drug discovery efforts.

Future Research Directions

Several promising research directions emerge for 1-Methyl-4-(thiophen-2-yl)piperazine:

  • Comprehensive antimicrobial evaluation against a diverse range of pathogens to establish its spectrum of activity

  • Investigation of structure-activity relationships through the synthesis and testing of various derivatives

  • Exploration of its potential as a pharmacophore in drug development for neurological and psychiatric conditions

  • Assessment of its ability to modulate specific receptors or enzymes of pharmacological interest

  • Evaluation of its potential applications in material science, particularly in developing novel conductive or semiconductive materials

The piperazine scaffold, combined with the thiophene moiety, provides a versatile platform for diverse modifications that could yield compounds with enhanced properties for specific applications .

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